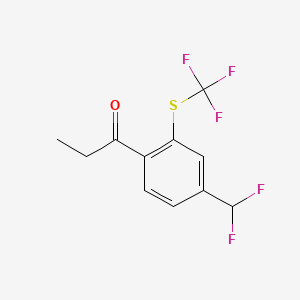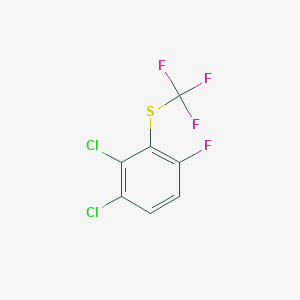
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions, such as the presence of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets, such as enzymes and proteins. The presence of chlorine, fluorine, and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific effects, such as enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene
Uniqueness
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H2Cl2F4S |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
1,2-dichloro-4-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H |
Clave InChI |
URFXZOYDLGOMBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)SC(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


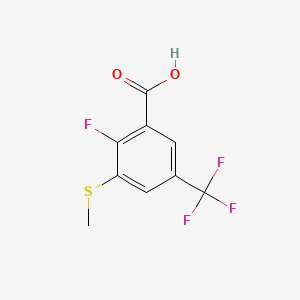
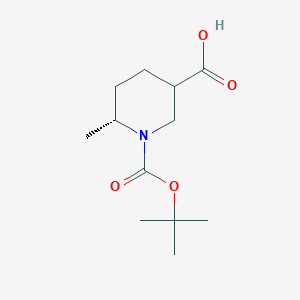
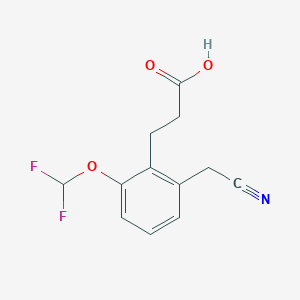
![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)

![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
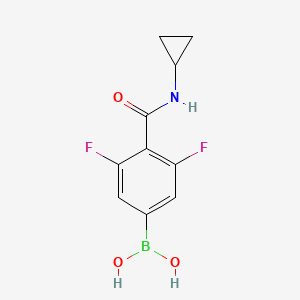
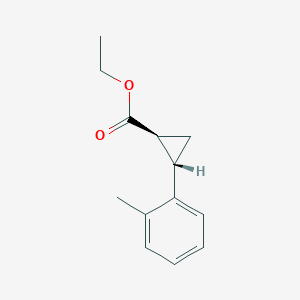
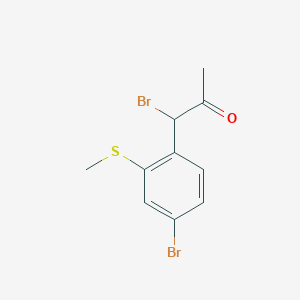
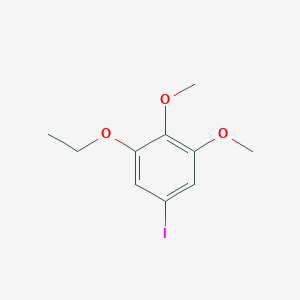
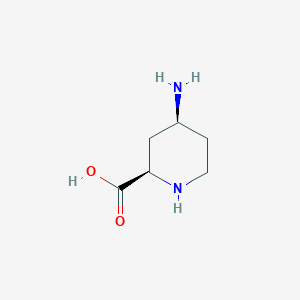
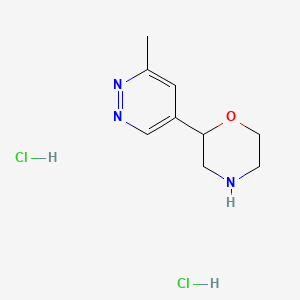
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
